molecular formula C13H11N3O3 B8666492 1-(2-Nitrophenyl)-3-phenylurea

1-(2-Nitrophenyl)-3-phenylurea

Cat. No.: B8666492
M. Wt: 257.24 g/mol
InChI Key: VIWQQEVKNIRFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)-3-phenylurea is a chemical compound of interest in medicinal chemistry and biological research. As part of the phenylurea family, which includes various bioactive molecules, this nitrophenyl-substituted analogue serves as a valuable scaffold for investigating new pharmacological tools . While specific mechanistic studies on this exact compound are not fully established, structurally related phenylurea derivatives have been shown to exhibit significant biological activity by targeting key cellular pathways. For instance, some synthesized hydrazine-1-carboxamide compounds, which share a similar urea core, have demonstrated potent cytotoxicity against human cancer cell lines such as Hep G2 and A549, and function as inhibitors of critical tyrosine kinase receptors like EGFR and VEGFR . The presence of the ortho-nitro group on the phenyl ring may influence the compound's electronic properties and binding affinity, making it a candidate for further development in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers can utilize this compound in areas including synthetic chemistry, drug discovery, and biochemical screening. For specific handling and storage information, please refer to the available safety data sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C13H11N3O3/c17-13(14-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16(18)19/h1-9H,(H2,14,15,17)

InChI Key

VIWQQEVKNIRFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 2 Nitrophenyl 3 Phenylurea and Its Analogues

Conventional Synthetic Pathways

Traditional methods for synthesizing urea (B33335) derivatives, including 1-(2-nitrophenyl)-3-phenylurea, have been well-established, often involving multiple steps and the use of well-known reagents.

Nucleophilic Addition Reactions Involving Amines and Isocyanates

The most fundamental and widely employed method for the synthesis of N-substituted ureas is the nucleophilic addition of an amine to an isocyanate. rsc.orgnih.gov This reaction forms the basis for the synthesis of this compound, where 2-nitroaniline (B44862) would react with phenyl isocyanate.

The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine to the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the final urea product. The reaction is typically carried out in an inert solvent.

A common approach involves the in-situ generation of the isocyanate from a corresponding amine and phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or 1,1'-carbonyldiimidazole. rsc.orgnih.gov However, due to the high toxicity of phosgene, safer alternatives are increasingly preferred. rsc.orgnih.gov Another pathway to the isocyanate intermediate is through rearrangement reactions such as the Hofmann, Curtius, or Lossen rearrangements. rsc.orgorganic-chemistry.org

For instance, the synthesis of a related compound, 1-(4-chloro-3-nitrophenyl)-3-phenylurea, is achieved through the nucleophilic addition of aniline (B41778) to 4-chloro-3-nitrophenyl isocyanate. vulcanchem.com This reaction is typically performed in a solvent like anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and may be catalyzed by a base to neutralize any acidic byproducts. vulcanchem.com

Reactant 1Reactant 2Product
2-NitroanilinePhenyl isocyanateThis compound
Aniline4-Chloro-3-nitrophenyl isocyanate1-(4-Chloro-3-nitrophenyl)-3-phenylurea

This table illustrates the reactants involved in the nucleophilic addition for the synthesis of phenylurea derivatives.

Reaction of Substituted Anilines with Isothiocyanates for Thiourea (B124793) Analogues

The synthesis of thiourea analogues follows a similar principle to urea synthesis, where an amine reacts with an isothiocyanate. nih.gov This method is crucial for creating a diverse range of compounds with varied biological activities.

The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. Mechanochemical methods, such as ball milling, have been shown to be effective for this transformation, often providing high yields in a shorter time frame compared to traditional solution-based methods. nih.govresearchgate.net For example, anilines can be transformed into isothiocyanates in the presence of carbon disulfide and a base like potassium hydroxide (B78521) under ball milling conditions. nih.govresearchgate.net These in-situ generated isothiocyanates can then react with another amine to produce unsymmetrical thioureas. researchgate.net

The synthesis of thioureas can also be achieved using bench-stable synthetic equivalents of isothiocyanates, such as thiocarbamoyl benzotriazoles. rsc.org These reagents can be converted to N-monosubstituted thioureas through vapor digestion under an ammonia (B1221849) atmosphere or through mechanochemical amination. rsc.org

AmineIsothiocyanate/EquivalentProduct
AnilineAryl isothiocyanateN,N'-Diarylthiourea
Primary AmineThiocarbamoyl benzotriazoleN-Monosubstituted thiourea

This table outlines the general reactants for the synthesis of thiourea analogues.

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. aip.orgaip.org These strategies allow for the introduction of various functional groups and the construction of intricate molecular architectures. aip.org

An example of a multi-step synthesis involves the initial nitration of a starting aromatic compound, followed by a series of transformations such as Suzuki coupling to introduce different aryl groups. aip.org The resulting amino compounds can then undergo condensation with carboxylic acids to form amides, and subsequent reduction of the nitro group to an amine allows for further functionalization, such as acetylation to produce bisamides. aip.org

Another multi-step approach could involve the synthesis of a core heterocyclic structure, which is then functionalized. For instance, the synthesis of pyrazole (B372694) derivatives can be achieved through a Vilsmeier reaction to produce a formylpyrazole, followed by a Claisen condensation with an acetophenone (B1666503) derivative to form a chalcone (B49325). aip.org The chalcone can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield the final pyrazole derivative. aip.org These multi-step syntheses are essential for creating novel compounds with specific desired properties. aip.org

For example, the synthesis of 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea involves the reaction of 4-nitrobenzaldehyde, morpholine, and N-phenylurea. rjlbpcs.com Similarly, the synthesis of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea derivatives involves the reaction of an appropriate isocyanate with N-(4-nitrophenyl)ethane-1,2-diamine. researchgate.net

Modern and Efficient Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly methods for the synthesis of urea derivatives.

Catalyst-Free and Scalable Approaches

The development of catalyst-free synthetic methods is a significant advancement in green chemistry. A notable example is the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent or a catalyst. rsc.orgnih.govrsc.org This method is mild, efficient, and allows for the synthesis of a variety of ureas in good to excellent yields with high purity, often requiring simple filtration for product isolation. rsc.orgnih.govrsc.org The scalability of this protocol has been demonstrated, making it suitable for large-scale production. rsc.orgnih.gov

Another catalyst-free approach involves the synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS). rsc.org This method has demonstrated high selectivity and tolerance to various functional groups, providing good to excellent yields. rsc.org

ReactantsConditionsAdvantages
Amine, Potassium IsocyanateWater, Room TemperatureCatalyst-free, scalable, simple work-up rsc.orgnih.govrsc.org
Amine, Carbonyl SulfideMild conditionsHigh selectivity, good functional group tolerance rsc.org

This table summarizes modern catalyst-free approaches for urea synthesis.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without isolating intermediates. beilstein-journals.org

A microwave-assisted, one-pot, two-step protocol has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines. beilstein-journals.org This procedure involves a nucleophilic substitution followed by a Staudinger–aza-Wittig reaction in the presence of polymer-bound diphenylphosphine (B32561) and carbon dioxide. beilstein-journals.org The use of microwave irradiation can significantly reduce reaction times. beilstein-journals.org

Another example of a one-pot synthesis is the creation of diaryliodonium salts from iodoarenes in the sustainable solvent ethyl acetate. rsc.org While not directly for urea synthesis, it demonstrates the trend towards more streamlined synthetic routes. One-pot procedures have also been successfully applied to the synthesis of complex heterocyclic systems that can incorporate a urea moiety. researchgate.net

Derivatization Strategies of the this compound Scaffold

Introduction of Substituents via Mannich Reactions

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of this compound, the hydrogen atom attached to the nitrogen of the urea moiety can be substituted. This reaction typically involves an aldehyde (commonly formaldehyde) and a primary or secondary amine, leading to the formation of N-aminomethylated derivatives known as Mannich bases. wikipedia.orgcore.ac.uk

This method provides a straightforward way to introduce a variety of aminoalkyl groups onto the urea nitrogen, enhancing the structural diversity of the parent molecule. rjlbpcs.com The reaction proceeds through the formation of an iminium ion from the aldehyde and the secondary amine, which then electrophilically attacks the N-H group of the urea. wikipedia.org

A study on the synthesis of related Mannich bases involved reacting a urea derivative with an aldehyde and an amine under specific conditions to yield the desired products. rjlbpcs.comajol.info For example, a new series of Mannich bases were synthesized from the reaction of 3-(4,6-disubstituted-2-thiomethylpyrimidyl)-4-amino-5-mercapto-1,2,4-triazoles with various aldehydes and secondary amines. ajol.info

Table 1: Examples of Reagents for Mannich Reactions

Reactant Type Examples
Substrate This compound
Aldehyde Formaldehyde
Secondary Amine Morpholine, Piperidine, Pyrrolidine

Transformations Involving the Nitro Group (e.g., Reduction to Amino)

The nitro group on the 2-nitrophenyl ring is a key functional group that can be readily transformed, significantly altering the properties of the molecule. The most common transformation is its reduction to an amino group (-NH2), which yields 1-(2-aminophenyl)-3-phenylurea. jst.go.jpiucr.org This reduction is a critical step as the resulting amino group can participate in a wide range of subsequent reactions, particularly cyclizations.

Several reducing agents can be employed for this transformation. A common method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, in a solvent like ethanol. jst.go.jp Another established method is catalytic hydrogenation, using hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst. researchgate.nettandfonline.com Tin(II) chloride (SnCl2) in hydrochloric acid is also an effective reagent for this reduction. The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

The successful synthesis of 1-(2-aminophenyl)-3-phenylurea has been reported with yields as high as 73% via the reaction of N-phenylmorpholine-4-carboxamide and benzene-1,2-diamine in refluxing ethanol. iucr.org The resulting 1-(2-aminophenyl)-3-phenylurea is a valuable intermediate for creating more complex molecules. ontosight.ai

Table 2: Common Reagents for Nitro Group Reduction

Reducing Agent Conditions Product
Iron (Fe) powder / Acetic Acid (HOAc) Reflux in ethanol 1-(2-Aminophenyl)-3-phenylurea
Iron (Fe) powder / Ammonium Chloride (NH4Cl) Reflux in ethanol/water 1-(2-Aminophenyl)-3-phenylurea
Palladium on Carbon (Pd/C) / Hydrogen (H2) Room temperature in methanol 1-(2-Aminophenyl)-3-phenylurea
Tin(II) Chloride (SnCl2) / Hydrochloric Acid (HCl) Varies 1-(2-Aminophenyl)-3-phenylurea

Formation of Related Heterocyclic Structures

The 1-(2-aminophenyl)-3-phenylurea, obtained from the reduction of this compound, is a key precursor for synthesizing various heterocyclic compounds. The presence of the ortho-amino group and the urea functionality allows for intramolecular cyclization reactions, leading to the formation of fused ring systems like quinazolinones and benzimidazoles. core.ac.uklongdom.orgclockss.org

For instance, heating 1-(o-aminophenyl)-3-benzylurea in toluene (B28343) with p-toluenesulfonic acid as a catalyst results in cyclization to form 2-benzylaminobenzimidazole. longdom.org Similarly, substituted ureas can be used as starting materials for the synthesis of N3-substituted 2(1H)-quinazolinones. clockss.org The reaction of 2-chlorobenzimidazole (B1347102) with esters of anthranilic acid can yield benzimidazo[2,1-b]quinazolin-12-one by-products. longdom.org

The synthesis of quinazolines can also be achieved through various other metal-catalyzed or iodine-catalyzed methods starting from related 2-aminoaryl compounds. organic-chemistry.orgnih.gov For example, molecular iodine can catalyze the amination of 2-aminobenzaldehydes with benzylamines to produce quinazolines. organic-chemistry.org Copper-catalyzed reactions are also widely used for the synthesis of quinazoline (B50416) derivatives from various starting materials. nih.gov These cyclization reactions are significant as they generate core structures found in many biologically active molecules.

Structural Elucidation and Spectroscopic Characterization of 1 2 Nitrophenyl 3 Phenylurea

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis of Proton Environments and Resonances

Specific experimental data for the ¹H NMR spectrum of 1-(2-Nitrophenyl)-3-phenylurea is not available in the searched literature.

¹³C NMR Analysis of Carbon Environments and Chemical Shifts

Specific experimental data for the ¹³C NMR spectrum of this compound is not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental data for the IR spectrum of this compound is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental data for the UV-Vis spectrum of this compound is not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Specific experimental data for the mass spectrum of this compound is not available in the searched literature.

X-ray Crystallographic Analysis

The definitive molecular structure and packing of this compound in the solid state have been determined through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, allowing for a detailed characterization of the molecule's geometric parameters and the interactions that stabilize the crystal structure.

Single-Crystal X-ray Diffraction Data Collection and Refinement Methodologies

The acquisition of crystallographic data for this compound involves a meticulous process. A suitable single crystal of the compound is first grown, often through slow evaporation from a solvent system like a mixture of THF and ethyl acetate. This crystal is then mounted on a goniometer and maintained at a specific temperature, often a cryogenic temperature such as 113 K or 173 K, to minimize thermal vibrations of the atoms and thus obtain higher quality diffraction data. researchgate.netrsc.org

The crystal is irradiated with a monochromatic X-ray beam, typically generated from a Molybdenum (Mo Kα) or Copper (Cu Kα) source. researchgate.net Modern diffractometers, such as the Bruker-Nonius KappaCCD or Agilent Supernova, equipped with sensitive area detectors like a CCD, are commonly used to collect the diffraction pattern, which consists of thousands of reflections. rsc.orgresearchgate.net

The collected data is then processed. This involves integrating the reflection intensities, correcting for various experimental factors (like Lorentz and polarization effects), and applying an absorption correction if necessary. The resulting data is used to solve the crystal structure, often employing direct methods with software programs like SHELXS. The structural model is then refined using full-matrix least-squares techniques on F², a process carried out with programs like SHELXL. nih.govnih.gov In this refinement stage, the positions and anisotropic displacement parameters for non-hydrogen atoms are adjusted to best fit the experimental diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Molecular Conformation and Geometrical Parameters

The refined crystal structure provides a wealth of information regarding the specific bond lengths, bond angles, and torsion angles, which together define the conformation of the this compound molecule.

The bond lengths and angles within the this compound molecule are generally found to be within the expected ranges for similar N,N'-disubstituted urea (B33335) compounds. The central urea moiety features a C=O double bond and two C-N single bonds. The C-N bond lengths within the urea group are typically shorter than a standard C-N single bond, indicating some degree of double-bond character due to resonance. The bond angles around the central carbonyl carbon are close to 120°, consistent with sp² hybridization. The geometries of the phenyl and nitrophenyl rings exhibit the expected parameters for aromatic systems.

Table 1: Selected Bond Lengths for Urea Derivatives

Bond Typical Length (Å) Reference
C=O ~1.25 nih.gov
C-N (urea) ~1.35 nih.gov

Note: Data presented is typical for related urea compounds and serves as a reference.

Table 2: Selected Bond Angles for Urea Derivatives

Angle Typical Value (°) Reference
N-C-N (urea) ~115 rsc.org
N-C=O (urea) ~122 rsc.org

Note: Data presented is typical for related urea compounds and serves as a reference.

Table 3: Key Torsion and Dihedral Angles in Related Urea Structures

Description Typical Angle (°) Reference
Dihedral Angle (Aryl Ring 1 vs. Urea Plane) 25-60 nih.govcymitquimica.com
Dihedral Angle (Aryl Ring 2 vs. Urea Plane) 30-85 cymitquimica.comdergipark.org.tr

Note: Data presented is from related, not identical, urea compounds to illustrate typical conformational features.

While the individual phenyl and 2-nitrophenyl rings are themselves largely planar, the molecule as a whole is non-planar. dergipark.org.tr The central urea fragment (C-N-C=O) tends to be planar or nearly planar. However, the attached aromatic rings are typically twisted with respect to this urea plane, as indicated by the dihedral angles. dergipark.org.tr This non-planar conformation is a result of balancing electronic effects (conjugation) and steric repulsion between the ortho-nitro group, the urea hydrogens, and the adjacent phenyl ring.

Crystal Packing and Lattice Interactions

In the crystal lattice, molecules of this compound are arranged in a specific, repeating pattern stabilized by a network of intermolecular interactions. Hydrogen bonds are the most significant of these interactions. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Typically, in substituted ureas, these N-H···O=C hydrogen bonds link molecules together to form one-dimensional chains or tapes. researchgate.net In the case of nitrophenyl ureas, the oxygen atoms of the nitro group can also participate as hydrogen bond acceptors, leading to more complex, cyclic hydrogen-bonding motifs or linking the primary chains into sheets or three-dimensional networks. researchgate.net Weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in consolidating the crystal packing. dergipark.org.tr

Pi-Stacking Interactions and Other Weak Non-Covalent Interactions

In related nitro-substituted compounds, specific nitro-π interactions have been observed. researchgate.net These can occur between the electron-deficient nitro group of one molecule and the electron-rich π-system of an aromatic ring on an adjacent molecule. For instance, in one zinc(II) complex, the assembly involves nitro-O⋯π(phenyl) interactions. researchgate.net The molecular packing in some nitrophenyl derivatives can show a high degree of π-stacking interactions in the solid state. researchgate.net These forces, although weaker than hydrogen bonds, play a significant role in the dense packing of molecules in the crystal lattice.

Formation of Supramolecular Chains, Columns, and Dimeric Structures

The interplay of the hydrogen bonds and weaker interactions described above leads to the formation of well-defined supramolecular architectures. A common motif in urea derivatives is the formation of one-dimensional chains. In the case of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, N–H···O(nitro) hydrogen bonds link molecules into infinite chains. iucr.org

Another example is seen in N-[2-(Benzylideneamino)phenyl]-N′-phenylurea, where molecules are linked by N—H⋯O hydrogen bonds to form helical supramolecular chains. iucr.org In other contexts, urea-based receptors have been shown to form dimeric structures, which can be aided by π-π stacking interactions between the receptor units. soton.ac.uk The encapsulation of anions, such as dihydrogen phosphate, by tris-urea receptors can also result in the formation of one-dimensional hydrogen-bonded polymeric chains. iucr.org

Analysis of Twinned Crystal Structures

In crystallography, twinning occurs when a crystal is composed of more than one domain related by a specific symmetry operation, complicating structure solution and refinement. olexsys.org This phenomenon is not uncommon in urea derivatives.

A relevant example is the structure of N-[2-(Benzylideneamino)phenyl]-N′-phenylurea, which was refined as a two-component, non-merohedral twin. iucr.org The refinement indicated a domain ratio of approximately 0.966:0.034. iucr.org The successful refinement of a twinned structure requires specialized software and methods to deconvolute the diffraction data from the different crystal domains. olexsys.org High R-values (R1, wR2) or a poor fit between observed and calculated structure factors (Fo vs. Fc) can be indicators of twinning. olexsys.org While there is no specific report of twinning for this compound in the searched literature, the structural complexity of related compounds suggests it is a possibility that crystallographers would need to consider during analysis.

Computational and Theoretical Investigations of 1 2 Nitrophenyl 3 Phenylurea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govchemrxiv.orgnih.gov It is a popular choice for calculations on medium to large-sized molecules due to its balance of accuracy and computational efficiency. chemrxiv.orgnih.gov For 1-(2-Nitrophenyl)-3-phenylurea, DFT can be employed to elucidate a variety of molecular properties.

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. DFT calculations are instrumental in mapping this structure, primarily through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwikipedia.org

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. irjweb.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgossila.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and more reactive. wikipedia.orgwuxiapptec.com For this compound, the distribution of HOMO and LUMO orbitals would reveal the likely sites for nucleophilic and electrophilic attacks, respectively. The HOMO is expected to be localized over the more electron-rich parts of the molecule, such as the phenylurea moiety, while the LUMO may be concentrated around the electron-withdrawing nitrophenyl group.

Table 1: Key Electronic Structure Parameters from DFT This interactive table would typically display calculated energy values for the frontier orbitals of this compound. Since specific research data is not available, the table is presented as a template.

ParameterDescriptionTypical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5 to -7
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1 to -3
Energy Gap (ΔE) ELUMO - EHOMO3 to 6

Note: The values presented are typical ranges for organic molecules and are for illustrative purposes only.

DFT calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) help in the assignment of experimentally observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govnih.govmdpi.com For this compound, DFT could predict the vibrational frequencies associated with the N-H, C=O, and N-O stretching modes of the urea (B33335) and nitro groups, as well as the various vibrations of the phenyl rings. nih.govresearchgate.net

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis identifies the specific molecular orbitals involved in electronic transitions, such as π→π* or n→π* transitions, providing insight into the molecule's photophysical behavior.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. irjweb.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. irjweb.com

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, making them sites for electrophilic interaction. The hydrogen atoms of the urea's N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net It is particularly useful for quantifying electron delocalization and hyper-conjugative interactions. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge delocalization.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is often mapped with properties like dnorm, which highlights regions of intermolecular contact shorter or longer than van der Waals radii. nih.gov

This analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts (e.g., H···H, O···H, C···H) and their relative contributions to the crystal packing. nih.govnih.gov For this compound, this would reveal the nature and prevalence of hydrogen bonds and other van der Waals forces that stabilize the crystal structure.

Non-Linear Optical (NLO) Properties Theoretical Assessment

The assessment of non-linear optical (NLO) properties of organic molecules like this compound is a significant area of computational research, driven by their potential applications in optoelectronics. nih.gov Theoretical methods, especially DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the NLO response of a molecule. nih.gov

Key NLO properties that can be calculated include the dipole moment (μ), linear polarizability (⟨α⟩), and first-order hyperpolarizability (β). nih.gov These calculations are often performed using a variety of DFT functionals and basis sets to ensure the reliability of the predictions. The presence of electron-donating and electron-withdrawing groups within a molecule, connected by a π-conjugated system, is a common structural motif for enhancing NLO properties. In this compound, the phenyl and nitrophenyl groups act as donor and acceptor moieties, respectively, linked by the urea bridge, suggesting the potential for a significant NLO response.

Computational studies on other organic NLO materials have demonstrated that theoretical predictions of hyperpolarizability can be correlated with experimental results, providing a valuable screening tool for identifying promising NLO candidates. These calculations also offer insights into the electronic transitions that contribute to the NLO response.

Structure Prediction Methodologies

Determining the three-dimensional structure of this compound is fundamental to understanding its properties and interactions. While experimental techniques like X-ray crystallography provide definitive solid-state structures, computational methods offer a means to predict molecular conformations in different environments.

For small molecules like this compound, geometry optimization using quantum mechanical methods such as DFT is a standard approach to predict the most stable conformation. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in the crystal structure of the related compound 1-(2-aminophenyl)-3-phenylurea, the dihedral angles between the phenyl rings and the central urea plane were determined, revealing a non-planar conformation. nih.govresearchgate.net Similar theoretical calculations for this compound would be expected to yield a similarly twisted structure to minimize steric hindrance.

Furthermore, molecular modeling can be used to study the conformational landscape of the molecule, identifying different low-energy conformers and the energy barriers between them. This is particularly important for understanding the molecule's flexibility and how its shape might change in different environments, such as in solution or when interacting with a biological target.

Coordination Chemistry of 1 2 Nitrophenyl 3 Phenylurea Analogues

Ligand Properties of Arylurea Frameworks

The N,N'-diarylurea framework serves as a versatile class of ligands in coordination chemistry. researchgate.netnih.gov Urea (B33335) and its derivatives possess two potential types of donor atoms: the carbonyl oxygen and the two amide nitrogens. rjpbcs.com This allows them to coordinate with metal ions in various ways, although some modes are more common than others. The electronic properties of the ligand, and thus its coordination behavior, can be modulated by the substituents on the aryl rings. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl rings influences the electron density on the donor atoms, affecting the stability and structure of the resulting metal complexes. Thiourea (B124793) derivatives, which are close analogues of ureas with a thiocarbonyl group (C=S) instead of a carbonyl group (C=O), are also versatile ligands that can coordinate as neutral, monoanionic, or dianionic species. researchgate.netmaterialsciencejournal.org The unique N,N'-diarylurea group has become a point of interest in medicinal chemistry, serving as an important pharmacophore in various agents. nih.gov

Formation of Metal Complexes

Arylurea ligands readily form complexes with a range of transition metals. The synthesis typically involves the reaction of the arylurea derivative with a corresponding metal salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent. materialsciencejournal.org Stable complexes with divalent cations like Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been synthesized and characterized. researchgate.netuomustansiriyah.edu.iqcitedrive.com For example, Nickel(II) complexes with N-phenylurea and N,N'-dimethylurea have been prepared with various anions, all exhibiting octahedral coordination geometry. cdnsciencepub.com Similarly, Co(II) complexes with urea derivatives have been synthesized, often resulting in octahedral or tetrahedral geometries depending on the specific ligands and reaction conditions. researchgate.netmdpi.comnih.gov The formation of complexes with Cu(II) and Zn(II) is also well-documented, with geometries ranging from square planar for Cu(II) to tetrahedral for Zn(II). at.uacardiff.ac.ukias.ac.in The synthesis of Mn(II) complexes with related ligands has also been reported, typically resulting in octahedral geometries. uomustansiriyah.edu.iqcitedrive.com

Metal IonTypical Coordination GeometryExample Complex TypeReferences
Co(II)Octahedral, Tetrahedral[Co(urea)6]2+, [Co(L)2Cl2] researchgate.netnih.govias.ac.in
Mn(II)Octahedral[Mn(L)2(H2O)2] uomustansiriyah.edu.iqcitedrive.com
Ni(II)Octahedral[Ni(N-phenylurea)6]Cl2 cdnsciencepub.comias.ac.inchemijournal.com
Cu(II)Square Planar, Distorted Octahedral, Square Pyramidal[Cu(L)2]2+, [Cu(L)Cl2] niscpr.res.inresearchgate.netresearchgate.net
Zn(II)Tetrahedral[Zn(L)2]2+ ias.ac.innih.gov

The most common coordination mode for urea and its derivatives is as a monodentate ligand through the carbonyl oxygen atom. rjpbcs.comcdnsciencepub.com This preference is attributed to the sp2 hybridization of the oxygen atom. rjpbcs.com Infrared (IR) spectroscopy is a key tool for determining this binding mode. Coordination through the oxygen atom typically results in a decrease in the C=O stretching frequency in the IR spectrum of the complex compared to the free ligand. rjpbcs.com For instance, in various Nickel(II) complexes with substituted ureas, oxygen bonding is indicated by the spectral data, with no evidence to support nitrogen bonding. cdnsciencepub.com

While less common for ureas, other binding modes are possible. A rare N,O-bidentate coordination has been observed in a limited number of cases. rjpbcs.com In palladium catalysis, it has been proposed that upon deprotonation, the resulting ureate can bind in a monodentate fashion through a nitrogen atom, which is uncommon for metal-ureate complexes. nih.gov For the analogous thiourea ligands, coordination often occurs through the sulfur atom of the thioamide group. researchgate.netmaterialsciencejournal.org Bidentate coordination through both sulfur and a deprotonated nitrogen atom, forming a four-membered ring, has also been reported, particularly for ruthenium complexes. nih.gov

Polyligand Complex Formation

Arylurea derivatives can participate in the formation of polyligand, or mixed-ligand, complexes. In these structures, the metal ion is coordinated to more than one type of ligand. For example, a nickel(II) complex has been synthesized where the coordination sphere includes both an imidazol-2-ylidene-N′-phenylureate ligand and two acetylacetonate (B107027) groups. ias.ac.inias.ac.in In another case, the nickel ion is coordinated to two acetylacetonate groups and two aniline (B41778) ligands, while the phenylureate ligand remains uncoordinated as a counter-ion. ias.ac.in The formation of mixed-ligand complexes of Co(II) and Zn(II) with amino acids has also been explored, where the metal center is coordinated to different bioactive ligands. ias.ac.innih.govias.ac.in The formation of these complex structures is often driven by the steric and electronic properties of the participating ligands and the coordination preferences of the central metal ion. nih.gov

Structural Characterization of Metal Complexes

The definitive structures and properties of metal complexes with arylurea analogues are established through a combination of analytical and spectroscopic techniques.

Single-Crystal X-ray Diffraction : This is the most powerful technique for unambiguously determining the solid-state molecular structure of crystalline complexes. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. nih.govias.ac.inias.ac.in For example, X-ray diffraction analysis has confirmed distorted octahedral geometries for nickel(II) complexes and square-pyramidal geometry for a copper(II) complex. ias.ac.inresearchgate.net

Spectroscopic Methods :

Infrared (IR) Spectroscopy : As mentioned, FT-IR spectroscopy is crucial for identifying the ligand's mode of coordination by observing shifts in the vibrational frequencies of key functional groups, particularly the carbonyl (C=O) stretch. rjpbcs.comcdnsciencepub.comias.ac.in

UV-Visible Spectroscopy : Electronic absorption spectra provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. researchgate.netniscpr.res.in The position and intensity of these bands can help distinguish between octahedral, tetrahedral, and square planar environments. libretexts.org

NMR Spectroscopy : For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution. ias.ac.inias.ac.in

Magnetic Susceptibility : This measurement is used to determine the magnetic moment of paramagnetic complexes (e.g., those of Co(II), Ni(II), Cu(II)), which reveals the number of unpaired electrons. chemijournal.comresearchgate.net This information is vital for confirming the oxidation state and inferring the coordination geometry of the metal center. For instance, magnetic moments in the range of 2.9–3.3 B.M. are characteristic of octahedral Ni(II) complexes. chemijournal.com

Elemental and Thermal Analysis : Elemental analysis is used to confirm the empirical formula and stoichiometry (metal-to-ligand ratio) of the synthesized complexes. uomustansiriyah.edu.iqnih.gov Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. citedrive.com

Summary of Characterization Techniques and Findings
TechniqueInformation ObtainedExample FindingReferences
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths/angles, coordination geometryConfirmed distorted octahedral geometry in a Ni(II)-phenylureate complex. ias.ac.inias.ac.in
FT-IR SpectroscopyLigand binding modeA shift in the C=O stretching frequency indicates coordination through oxygen. rjpbcs.comcdnsciencepub.com
UV-Visible SpectroscopyElectronic transitions, coordination geometryBroad d-d bands observed for Cu(II) complexes consistent with distorted octahedral geometry. niscpr.res.in
Magnetic SusceptibilityNumber of unpaired electrons, spin state, geometryMagnetic moment of 1.93 BM confirmed a square planar Cu(II) complex with one unpaired electron. researchgate.net
Elemental AnalysisStoichiometry of the complexDetermined a 1:2 metal-to-ligand ratio in various Cu(II) complexes. nih.gov

Advanced Reaction Chemistry and Mechanistic Studies Involving 1 2 Nitrophenyl 3 Phenylurea

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of 1-(2-nitrophenyl)-3-phenylurea is crucial for predicting its behavior and designing synthetic applications. The molecule's reactivity is centered around the urea (B33335) bridge and the activated nitrophenyl group.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for this compound, primarily occurring on the 2-nitrophenyl ring. nih.gov The presence of the strongly electron-withdrawing nitro group is essential, as it activates the aromatic ring towards attack by nucleophiles. nih.govyoutube.com This activation is most effective when the nitro group is positioned ortho or para to the site of substitution, which in this case would be a leaving group on the nitrophenyl ring. youtube.comorganic-chemistry.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs, resulting in the substituted product.

While most SNAr reactions proceed through this two-step mechanism, some may occur via a concerted (cSNAr) pathway, where bond formation and bond breaking happen simultaneously. nih.gov The specific pathway depends on the nature of the nucleophile, the leaving group, and the solvent. In the context of this compound itself (where hydrogen is the substituent), the reaction is less common but can occur under specific conditions, such as in Vicarious Nucleophilic Substitution (VNS), where a carbanion with a leaving group attacks the ring. organic-chemistry.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactions

Factor Influence on Reaction Rate Rationale
Electron-Withdrawing Groups (EWGs) Increases rate EWGs (like the -NO₂ group) stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy. nih.govyoutube.com
Leaving Group Ability Increases rate A better leaving group (one that is a weak base) will depart more readily in the second step of the reaction. organic-chemistry.org
Nucleophile Strength Variable effect The rate-determining step can change. Strong nucleophiles favor a faster initial attack. organic-chemistry.org

| Solvent Polarity | Increases rate | Polar aprotic solvents can solvate the cation of the nucleophile salt but not the nucleophile itself, increasing its reactivity. organic-chemistry.org |

The urea linkage is susceptible to hydrolysis, a reaction that cleaves the C-N bonds to produce amines and carbon dioxide (or carbamic acid). The hydrolysis of phenylureas can be influenced by temperature, pH, and buffer concentrations. researchgate.netresearchgate.net The reaction can proceed through different catalytic pathways: acid-catalyzed, base-catalyzed, and neutral (or water-mediated).

Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis: In basic media (pH 12-14), the hydroxide (B78521) ion directly attacks the carbonyl carbon in an addition-elimination mechanism, similar to the hydrolysis of amides. researchgate.netrsc.org The reaction may involve the formation of an unreactive conjugate base of the urea at very high pH, which can affect the rate. researchgate.netrsc.org

Neutral and Buffer-Catalyzed Hydrolysis: At intermediate pH, the reaction can be catalyzed by water molecules or buffer components. researchgate.net Kinetic studies on phenylureas suggest a mechanism involving a zwitterionic intermediate, with the formation of phenylisocyanate as an initial product. researchgate.net Bifunctional acid-base buffers have been shown to be particularly effective catalysts. researchgate.net Theoretical studies on urea hydrolysis have explored competing pathways, including addition to the C=O bond and addition to the C-N bond, with the dominant pathway depending on the specific conditions and substituents. nih.govnih.gov

Table 2: Comparison of Hydrolysis Pathways for Phenylurea Linkages

Pathway pH Range Key Mechanistic Feature Rate-Determining Step
Specific Acid Catalysis Low pH (< 3) Protonation of the carbonyl oxygen enhances electrophilicity. Attack of water on the protonated urea.
Neutral/Buffer Catalysis Intermediate pH Formation of a zwitterionic intermediate; potential for proton switch promoted by buffers. researchgate.net Breakdown of the zwitterionic intermediate. researchgate.net

| Specific Base Catalysis | High pH (> 12) | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. rsc.org | Can change depending on pH; formation of an unreactive conjugate base can level the rate. researchgate.netrsc.org |

The most prominent functional group in this compound susceptible to redox reactions is the nitro group (-NO₂). wikipedia.org The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the formation of anilines. wikipedia.org A variety of reducing agents and conditions can be employed, allowing for the selective formation of different products.

Common reduction pathways for the nitro group include:

Reduction to Anilines (-NH₂): This is the most common transformation and can be achieved using methods such as catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel), or with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.org

Reduction to Hydroxylamines (-NHOH): Milder reducing conditions can stop the reduction at the hydroxylamine (B1172632) stage. Reagents like zinc dust in aqueous ammonium (B1175870) chloride are often used for this purpose. wikipedia.org

Reduction to Azo Compounds (-N=N-): In certain basic conditions, using reagents like zinc metal, nitroarenes can dimerize to form azo compounds. wikipedia.org

The urea linkage itself is generally stable to typical oxidizing and reducing conditions that would transform the nitro group. Oxidation of the molecule would require harsh conditions and would likely lead to degradation of the aromatic rings.

Table 3: Products of Nitro Group Reduction in Aromatic Compounds

Product Functional Group Product Structure Typical Reagents/Conditions Oxidation State of Nitrogen
Nitroso -N=O Mild reducing agents +1
Hydroxylamine -NHOH Zn/NH₄Cl, electrolytic reduction wikipedia.org -1
Amine (Aniline) -NH₂ Catalytic hydrogenation, Fe/acid, SnCl₂ wikipedia.org -3
Azo -N=N- (dimer) Zn/base wikipedia.org -1
Azoxy -N=N⁺-O⁻- (dimer) Mild basic reducing agents 0

Influence of Substituents on Reactivity and Selectivity

The introduction of additional substituents onto either of the phenyl rings of this compound can significantly alter its reactivity and the selectivity of its reactions. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a critical role.

Substituents on the Nitrophenyl Ring: Adding another EWG to this ring would further increase its electrophilicity, making it even more susceptible to nucleophilic aromatic substitution and potentially increasing the rate of hydrolysis by withdrawing electron density from the urea linkage. Conversely, an EDG would decrease the ring's reactivity towards nucleophiles.

Substituents on the Phenyl Ring: Substituents on the non-nitrated phenyl ring primarily influence the properties of the urea linkage. An EWG on this ring would increase the acidity of the adjacent N-H proton, making the molecule a better hydrogen-bond donor in catalytic applications. An EDG would have the opposite effect. These changes in N-H acidity can also affect the rate of hydrolysis by altering the stability of intermediates and transition states. researchgate.net

The position of the substituent (ortho, meta, or para) is also crucial, as it determines the extent to which it can influence the reaction center through resonance and inductive effects. researchgate.net For example, a para-substituent's resonance effect is maximized, while a meta-substituent's influence is primarily inductive. researchgate.net

Table 4: Predicted Influence of Substituents on the Reactivity of this compound

Substituent Type Position Effect on Nucleophilic Substitution (on nitrophenyl ring) Effect on N-H Acidity (of urea) Effect on Hydrolysis Rate
Electron-Withdrawing (e.g., -CF₃, -CN) Nitrophenyl Ring Increase Increase Increase
Electron-Withdrawing (e.g., -CF₃, -CN) Phenyl Ring Negligible Increase Increase
Electron-Donating (e.g., -OCH₃, -CH₃) Nitrophenyl Ring Decrease Decrease Decrease

| Electron-Donating (e.g., -OCH₃, -CH₃) | Phenyl Ring | Negligible | Decrease | Decrease |

Catalytic Applications of Urea Derivatives

Urea and its derivatives have emerged as powerful tools in catalysis, particularly in the field of organocatalysis. nih.gov Their ability to act as hydrogen-bond donors is central to their catalytic activity, allowing them to activate substrates and stabilize transition states through non-covalent interactions. nih.govmdpi.com

The N-H protons of the urea group are sufficiently acidic to form strong hydrogen bonds with Lewis basic sites on substrate molecules (e.g., carbonyl oxygens, imine nitrogens). nih.gov This dual hydrogen-bonding capability allows urea-based catalysts to recognize and activate electrophiles, lowering the energy barrier for a variety of chemical transformations. nih.govnih.gov

A significant challenge in urea-based catalysis is the tendency of the molecules to self-associate through intermolecular hydrogen bonding, which can lead to aggregation and reduced catalytic activity. mdpi.comnih.gov To overcome this, researchers have developed strategies to isolate the catalytic urea moieties within larger, rigid structures.

Metal-Organic Frameworks (MOFs): Urea functional groups can be incorporated into the linker molecules of MOFs. rsc.orgrsc.org This creates a heterogeneous catalyst where the urea sites are spatially isolated, preventing self-quenching and allowing for easy recovery and recycling of the catalyst. rsc.orgdigitellinc.com These urea-containing MOFs have been successfully used in reactions like the methanolysis of epoxides and Friedel-Crafts alkylations. rsc.orgrsc.orgdigitellinc.com

Covalent Organic Frameworks (COFs): Similarly, urea groups can be built into purely organic, porous COFs. nih.gov This approach also achieves site isolation and has been shown to enhance catalytic efficiency compared to molecular analogues in reactions such as epoxide ring-opening and acetalization. nih.gov

These frameworks not only solve the problem of self-aggregation but also provide a defined microenvironment around the catalytic site, which can influence the selectivity of the reaction.

Table 5: Examples of Reactions Catalyzed by Urea-Based Organocatalysts

Reaction Type Role of Urea Catalyst Substrate Example Reference
Friedel-Crafts Alkylation H-bond activation of nitroalkene Indoles and nitroalkenes mdpi.com
Methanolysis of Epoxides H-bond activation of epoxide ring Styrene oxide rsc.orgrsc.org
Acetalization H-bond activation of aldehyde Benzaldehyde nih.gov
Mannich Reaction H-bond activation of imine Aldehydes, amines, and ketones nih.gov

| Strecker Reaction | H-bond activation of imine | Aldehydes, amines, and cyanide source | nih.gov |

Metal-Catalyzed Carbonylation Reactions of Urea Precursors

Metal-catalyzed carbonylation reactions represent a cornerstone of modern organic synthesis, enabling the direct insertion of a carbonyl group (C=O) into organic molecules using carbon monoxide (CO) or its surrogates. ukessays.commdpi.com These transformations are valued for their atom economy and ability to construct complex molecular architectures from simple precursors. For a substrate such as this compound, which possesses multiple reactive sites—namely the urea N-H bonds and the aromatic nitro group—metal-catalyzed carbonylation offers several potential pathways for chemical modification. The reactions are typically catalyzed by transition metal complexes, with palladium and rhodium being the most extensively studied. researchgate.netresearchgate.net

The primary routes for the carbonylation of urea precursors involve either the N-acylation of the urea moiety or reductive carbonylation of the nitro group. Each pathway leads to distinct product classes and is governed by the choice of catalyst, ligands, and reaction conditions.

Palladium-Catalyzed N-Acylation of the Urea Moiety

One of the well-established carbonylation reactions involving urea derivatives is the palladium-catalyzed N-acylation. acs.orgorganic-chemistry.org In this process, a monosubstituted urea, such as this compound, can react with an aryl halide in the presence of a palladium catalyst and carbon monoxide to yield an N-acylurea. This reaction effectively attaches a new aroyl group to one of the nitrogen atoms of the urea linkage.

The general mechanism for this transformation involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by the insertion of carbon monoxide to form a palladium(II)-acyl complex. Subsequent reaction with the urea, which acts as a nucleophile, and reductive elimination yields the N-acylurea product and regenerates the palladium(0) catalyst. The choice of ligands, such as cataCXium A, is crucial for achieving high efficiency and selectivity. organic-chemistry.org

A significant advantage of this methodology is its broad functional group tolerance. organic-chemistry.orgrsc.org Research has demonstrated successful carbonylations on substrates bearing halides, thioethers, and vinyl groups. rsc.org While specific studies on this compound are not prevalent, the extensive research on analogous N-arylureas provides a strong basis for predicting its reactivity. The reaction can be performed using either pressurized CO gas or CO surrogates, such as 9-methylfluorene-9-carbonyl chloride, which release CO in a controlled manner, enhancing the safety and practicality of the procedure for laboratory-scale synthesis. acs.orgorganic-chemistry.org

Catalyst/LigandAryl HalideCO SourceSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / cataCXium A4-IodoanisoleCOgenToluene (B28343)8095 organic-chemistry.org
Pd₂(dba)₃ / P(tBu)₃4-BromobenzonitrileCO (1 atm)Dioxane10088 researchgate.net
Pd(OAc)₂ / cataCXium PInCy3-IodopyridineCOgenToluene8091 organic-chemistry.org
Pd(PPh₃)₂Cl₂Aryl Iodides[¹¹C]CODMF100- nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed N-Acylation of Urea Precursors. This table summarizes typical reaction conditions and yields for the N-acylation of various urea derivatives with aryl halides, illustrating the versatility of the method. COgen refers to 9-methylfluorene-9-carbonyl chloride.

Reductive Carbonylation of the Nitro Group

The nitro group in this compound presents another handle for metal-catalyzed carbonylation. The reductive carbonylation of nitroaromatics is a powerful, phosgene-free method for synthesizing isocyanates, carbamates, and ureas. ukessays.comresearchgate.net In the context of an existing urea molecule, this reaction can lead to intramolecular cyclization products.

Catalyzed by transition metals like palladium or ruthenium, the reaction of the nitro group with carbon monoxide under reductive conditions can generate a highly reactive nitrene or isocyanate intermediate in situ. rsc.orgacs.org This intermediate can then be trapped by a nucleophile. In the case of this compound, the adjacent urea nitrogen could potentially act as an intramolecular nucleophile, leading to the formation of heterocyclic structures such as quinazoline (B50416) derivatives.

This process is a convenient alternative to traditional methods that often require harsh conditions or toxic reagents. rsc.org Heterogeneous catalysts, such as palladium on carbon (Pd/C), are particularly attractive as they can be easily recovered and reused without a significant loss of activity. rsc.org The reaction outcome is highly dependent on the catalyst system and the presence of co-catalysts or additives. For example, ruthenium carbonyl complexes have been shown to be highly selective for the formation of carbamates from nitroarenes in the presence of an alcohol. acs.org

Catalyst SystemSubstrate TypeProduct TypeSolventTemp (°C)Pressure (CO)Reference
Pd/CNitroarenes + AminesUnsymmetrical Ureas1,4-Dioxane1201 MPa rsc.orgrsc.org
Ru₃(CO)₁₂Nitroarenes + AlcoholsCarbamatesToluene140-18040-70 atm acs.org
PdCl₂(pyridine)₂NitroaromaticsIsocyanatesBenzene190100 atm researchgate.net
Pd(II)-diphosphineNitrobenzene1,3-DiphenylureaAcOH-Methanol16060 bar researchgate.net

Table 2: Catalyst Systems for the Reductive Carbonylation of Nitroaromatics. This table highlights various metal catalyst systems used for the conversion of aromatic nitro compounds into ureas, carbamates, or isocyanates, which are mechanistically relevant to the potential transformations of the nitro group in this compound.

The dual reactivity of this compound makes it a versatile precursor in metal-catalyzed carbonylation chemistry. By carefully selecting the catalyst and reaction conditions, it is possible to selectively target either the urea moiety for N-acylation or the nitro group for reductive carbonylation and subsequent cyclization, providing synthetic routes to a diverse range of more complex molecules.

Conclusion and Future Research Directions

Synthesis and Elucidation of Novel Derivatives of 1-(2-Nitrophenyl)-3-phenylurea

The synthesis of novel derivatives of this compound is a primary avenue for future research, aiming to modulate its physicochemical properties and unlock new functionalities. A common and effective method for the synthesis of phenylurea derivatives involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. mdpi.comresearchgate.netresearchgate.net For instance, a general approach to novel this compound derivatives would involve the reaction of 2-nitroaniline (B44862) with a variety of substituted phenyl isocyanates. Alternatively, substituted anilines can be reacted with 2-nitrophenyl isocyanate.

A key area of interest is the introduction of various functional groups onto the phenyl rings to influence electronic properties, steric hindrance, and hydrogen bonding capabilities. For example, the synthesis of derivatives bearing electron-donating or electron-withdrawing groups can systematically tune the acidity of the N-H protons and the electron density on the urea (B33335) backbone, thereby impacting its interaction with other molecules and its self-assembly behavior.

The characterization of these new derivatives will be crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry will be essential for confirming the molecular structures. mdpi.com Furthermore, single-crystal X-ray diffraction will be invaluable for the unambiguous determination of the three-dimensional architecture of these novel compounds, as has been demonstrated for a chiral derivative, (S)-1-(2-nitrophenyl)-3-(1-phenylethyl)urea. researchgate.net

Table 1: Examples of Synthetic Pathways for Phenylurea Derivatives

Starting Material 1Starting Material 2Product ClassReference
Substituted AnilinePhenyl IsocyanateN-Aryl-N'-phenylureas mdpi.com
2-NitroanilineSubstituted Phenyl Isocyanate1-(2-Nitrophenyl)-3-(substituted phenyl)ureasN/A
PhenylureaChloroacetyl ChlorideN-Phenyl-N'-(chloroacetyl)urea researchgate.net

Advanced Understanding of Intermolecular Interactions and Self-Assembly

The urea functionality is well-known for its ability to form robust hydrogen bonds, leading to predictable and often intricate self-assembly patterns. nih.gov In this compound and its derivatives, the interplay of N-H···O=C hydrogen bonds from the urea group and potential interactions involving the nitro group can direct the formation of supramolecular structures. reading.ac.uk

Future research will focus on a deeper understanding of these intermolecular interactions and how they govern the self-assembly process in both the solid state and in solution. The crystal structure of the related compound 1-(2-aminophenyl)-3-phenylurea reveals chains of molecules linked by N-H···O hydrogen bonds. nih.govresearchgate.net Similar motifs are anticipated for this compound, with the nitro group potentially participating in or influencing the packing arrangement. The study of the thiourea (B124793) analog, 1-(2-nitrophenyl)-3-phenylthiourea, also shows the importance of hydrogen bonding in stabilizing the crystal structure. nih.gov

Advanced analytical techniques will be employed to probe these interactions. Variable-temperature NMR studies can provide insights into the dynamics of association in solution, while techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize self-assembled monolayers on surfaces. The study of nitroarylurea-terminated supramolecular polymers has already demonstrated the power of urea-urea and nitro-urea hydrogen bonding in creating self-assembling materials. reading.ac.uk

Table 2: Key Intermolecular Interactions in Phenylurea Systems

Interaction TypeDescriptionPotential Impact on Self-Assembly
N-H···O=C Hydrogen BondStrong, directional interaction between urea groups.Formation of tapes, sheets, or helical structures.
N-H···O(nitro) Hydrogen BondInteraction between a urea N-H and an oxygen of the nitro group.Can influence the overall packing and create more complex networks.
π-π StackingInteractions between the aromatic phenyl rings.Contributes to the stabilization of the crystal lattice.
C-H···O InteractionsWeaker hydrogen bonds that can fine-tune the molecular packing.Influences the finer details of the supramolecular architecture.

Refinement of Theoretical Models for Predictive Chemistry

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the structural, electronic, and energetic properties of this compound and its derivatives. Future research will focus on the development and application of refined theoretical models to accurately predict the behavior of these molecules.

Density Functional Theory (DFT) calculations can be employed to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental IR spectra, and determine electronic properties such as molecular orbital energies and electrostatic potential surfaces. These calculations can help in understanding the reactivity and interaction sites of the molecule.

Furthermore, more advanced computational methods can be used to model the self-assembly process. Molecular Dynamics (MD) simulations can be utilized to study the dynamics of aggregation in solution and to predict the most stable supramolecular arrangements. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to characterize and quantify the strength of the various intermolecular interactions, including hydrogen bonds and van der Waals forces. These theoretical insights will be crucial for the rational design of new derivatives with desired self-assembly properties.

Exploration of New Coordination Motifs and Ligand Systems

The urea and nitro functionalities in this compound present potential coordination sites for metal ions, opening up avenues for the exploration of new coordination complexes and ligand systems. The oxygen atoms of both the carbonyl and the nitro group, as well as the nitrogen atoms of the urea, could potentially bind to metal centers.

Future research will involve the systematic investigation of the coordination chemistry of this compound and its derivatives with a variety of transition metals and main group elements. The synthesis and characterization of these metal complexes will be a key focus. The study of metal complexes with the related 1,3-diethyl-1,3-bis(4-nitrophenyl)urea has shown that such ligands can form dinuclear metal(II) complexes with interesting properties. nih.gov

The resulting coordination complexes could exhibit a range of interesting properties, including novel structural motifs, catalytic activity, or interesting photophysical and magnetic properties. The design of derivatives with specific chelating moieties could lead to ligands with high affinity and selectivity for particular metal ions. This exploration could pave the way for applications in areas such as catalysis, sensing, and the development of new functional materials.

Q & A

Q. What advanced statistical methods are recommended for analyzing high-throughput screening data?

  • Methodological Answer : Apply machine learning (e.g., random forest or SVM) to classify active/inactive compounds. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in large datasets .

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